molecular formula C6H10O3 B1295347 5,5-Dimethyl-1,3-dioxan-2-one CAS No. 3592-12-9

5,5-Dimethyl-1,3-dioxan-2-one

Cat. No.: B1295347
CAS No.: 3592-12-9
M. Wt: 130.14 g/mol
InChI Key: JRFXQKZEGILCCO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is an organic compound with the molecular formula C6H10O3. It is a cyclic carbonate and is characterized by its six-membered ring structure containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3-dioxan-2-one can be synthesized through the reaction of neopentyl glycol with phosgene or carbon dioxide. The reaction typically involves the use of a catalyst such as a Lewis acid. The process can be summarized as follows:

    Step 1: Neopentyl glycol reacts with phosgene or carbon dioxide in the presence of a catalyst.

    Step 2: The intermediate product undergoes cyclization to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Reduction: It can be reduced to form the corresponding alcohol derivative.

    Esterification: It can react with alcohols to form esters.

    Electrophilic Substitution: It can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Esterification: Acid catalysts such as sulfuric acid are used to facilitate esterification.

    Electrophilic Substitution: Strong electrophiles and appropriate solvents are used to carry out these reactions.

Major Products:

Scientific Research Applications

5,5-Dimethyl-1,3-dioxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,3-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, leading to the formation of polycarbonates. The molecular targets and pathways involved in this process include the activation of the carbonyl group and the subsequent nucleophilic attack by the initiator .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dioxan-5-one
  • 1,3-Dioxan-2-one

Comparison: 5,5-Dimethyl-1,3-dioxan-2-one is unique due to its specific ring structure and the presence of two methyl groups at the 5-position. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

5,5-dimethyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXQKZEGILCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29035-08-3
Record name 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID00189485
Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3592-12-9
Record name 2,2-Dimethyltrimethylene carbonate
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Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Record name 3592-12-9
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Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Record name 1,3-Dioxan-2-one, 5,5-dimethyl
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Synthesis routes and methods I

Procedure details

A mixture of 208 grams (2 moles) 2,2-dimethyl-1,3-propanediol (neopentyl glycol), 295 grams diethyl carbonate, and 4.3 grams NaOCH3 was placed in a flask equipped with an 18-inch vigreux column and heated gradually to 130° C. About 230 ml ethanol was distilled. When the pot temperature reached 150°-160° C. excess diethyl carbonate was removed under reduced pressure. The resulting product was dissolved in benzene, washed with water, and concentrated. This product was recrystallized from ether and isolated as pure 5,5-dimethyl-1,3-dioxan-2-one. A 75 gram sample had a melting point of 108° C., very nearly matching that in the literature (109° C.).
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
Name
NaOCH3
Quantity
4.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

198 g (2.00 mol) phosgene were introduced over a period of 1,5 h at 0° to 5° C. into a suspension of 208 g (2.00 mol) 2,2-dimethylpropane-1,3-diol and 600 ml dry dichloromethane, followed by stirring at that temperature until the initially vigorous evolution of hydrogen chloride had abated. The discharge of phosgene was prevented by an effective reflux condenser (dry ice). The solvent was then removed in vacuo, 500 mg (0.2% by weight) imidazole and 500 ml toluene were added and the reaction was completed by slowly increasing the temperature to 110° C. until the evolution of hydrogen chloride had stopped (3 hours). Residues of hydrogen chloride were then removed by application of a low vacuum. Removal of the toluene and fractionation of the residue in vacuo left 121 g (93%) of a solid product (boiling point 142° to 146° C./10 mbar). Recrystallization from ethyl acetate gave 117 g (90%) of product (Mp. 108° to 109° C.). Further working up is unnecessary.
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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